molecular formula C9H12N4S B13297357 3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine

3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13297357
M. Wt: 208.29 g/mol
InChI Key: YLGHEPUVSOQPIE-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a pyrazole ring substituted with a thiazole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both the thiazole and dimethyl-substituted pyrazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C9H12N4S/c1-6-9(10)7(2)13(12-6)5-8-11-3-4-14-8/h3-4H,5,10H2,1-2H3

InChI Key

YLGHEPUVSOQPIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NC=CS2)C)N

Origin of Product

United States

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